Cas no 143869-67-4 (Benzyl (Chloromethyl) Succinate)

Benzyl (Chloromethyl) Succinate is a versatile chemical intermediate primarily used in organic synthesis and pharmaceutical applications. Its bifunctional structure, featuring both a benzyl ester and a chloromethyl group, allows for selective reactivity in esterification and alkylation reactions. The compound is particularly valuable in the preparation of active pharmaceutical ingredients (APIs) and fine chemicals due to its ability to introduce succinate-based moieties. Its stability under controlled conditions and compatibility with various reaction conditions make it a reliable choice for multistep synthetic processes. The product is typically handled under inert atmospheres to preserve its reactivity and purity.
Benzyl (Chloromethyl) Succinate structure
143869-67-4 structure
Product name:Benzyl (Chloromethyl) Succinate
CAS No:143869-67-4
MF:C12H13ClO4
MW:256.682223081589
CID:1313719
PubChem ID:10801108

Benzyl (Chloromethyl) Succinate Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid, chloromethyl phenylmethyl ester
    • 1-O-benzyl 4-O-(chloromethyl) butanedioate
    • benzyl chloromethyl succinate
    • Benzyl (Chloromethyl) Succinate
    • 3-benzyloxycarbonylpropionic acid chloromethyl ester
    • Benzyl(Chloromethyl)Succinate
    • CSQJMNMWWYYBBG-UHFFFAOYSA-N
    • FCH3126604
    • SY056810
    • Succinic acid benzyl ester chloromethyl ester
    • DTXSID50445129
    • Butanedioic acid, 1-(chloromethyl) 4-(phenylmethyl) ester
    • 1-BENZYL 4-CHLOROMETHYL BUTANEDIOATE
    • AKOS030570045
    • SCHEMBL3730231
    • DB-318710
    • A1-02787
    • MFCD26391015
    • 143869-67-4
    • AC2213
    • CS-12396
    • MDL: MFCD26391015
    • Inchi: 1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2
    • InChI Key: CSQJMNMWWYYBBG-UHFFFAOYSA-N
    • SMILES: ClC([H])([H])OC(C([H])([H])C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Computed Properties

  • Exact Mass: 256.05029
  • Monoisotopic Mass: 256.0502366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • PSA: 52.6

Benzyl (Chloromethyl) Succinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D685231-10g
Benzyl (Chloromethyl) Succinate
143869-67-4 95%
10g
$385 2024-07-20
abcr
AB527097-1g
Benzyl (chloromethyl) succinate; .
143869-67-4
1g
€157.90 2024-04-19
Ambeed
A224379-250mg
Benzyl (chloromethyl) succinate
143869-67-4 95%
250mg
$26.0 2024-04-23
A2B Chem LLC
AA70429-25g
Benzyl (chloromethyl) succinate
143869-67-4 97%
25g
$793.00 2024-04-20
Aaron
AR001J6X-1g
Butanedioic acid, 1-(chloromethyl) 4-(phenylmethyl) ester
143869-67-4 95%
1g
$50.00 2025-02-10
1PlusChem
1P001IYL-1g
Butanedioic acid, 1-(chloromethyl) 4-(phenylmethyl) ester
143869-67-4 95%
1g
$52.00 2024-06-20
Ambeed
A224379-1g
Benzyl (chloromethyl) succinate
143869-67-4 95%
1g
$65.0 2024-04-23
A2B Chem LLC
AA70429-1g
Benzyl (chloromethyl) succinate
143869-67-4 95%
1g
$48.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY056810-1g
Benzyl (Chloromethyl) Succinate
143869-67-4 ≥95%
1g
¥345.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY056810-25g
Benzyl (Chloromethyl) Succinate
143869-67-4 ≥95%
25g
¥5200.00 2024-08-09

Benzyl (Chloromethyl) Succinate Related Literature

Additional information on Benzyl (Chloromethyl) Succinate

Benzyl (Chloromethyl) Succinate: Chemical Properties and Recent Applications

Benzyl (Chloromethyl) Succinate, with the CAS number 143869-67-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The presence of both a benzyl group and a chloromethyl moiety makes it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of Benzyl (Chloromethyl) Succinate consists of a succinic acid backbone modified with a benzyl substituent and a chloromethyl group. This configuration imparts distinct reactivity, making it a useful building block for constructing more complex molecules. The chloromethyl group, in particular, is known for its ability to participate in nucleophilic addition reactions, which are pivotal in the formation of carbon-carbon bonds essential for drug synthesis.

In recent years, Benzyl (Chloromethyl) Succinate has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its use as a precursor in the development of novel therapeutic agents. The compound's ability to undergo facile functionalization has enabled researchers to design molecules with specific biological activities. For instance, derivatives of Benzyl (Chloromethyl) Succinate have been explored as inhibitors of various enzymes implicated in diseases such as cancer and inflammation.

Recent studies have highlighted the role of Benzyl (Chloromethyl) Succinate in the synthesis of protease inhibitors, which are critical for treating viral infections and chronic inflammatory conditions. The compound's structural framework allows for the introduction of pharmacophores that can interact with target enzymes, thereby modulating their activity. This has led to the development of several lead compounds that are currently undergoing further investigation in clinical trials.

Another area where Benzyl (Chloromethyl) Succinate has shown promise is in the field of materials science. Its reactivity with various functional groups makes it an excellent candidate for polymer modification and the creation of advanced materials with tailored properties. Researchers have utilized this compound to develop novel polymers that exhibit enhanced biodegradability and biocompatibility, which are essential for medical applications such as drug delivery systems and tissue engineering.

The synthesis of Benzyl (Chloromethyl) Succinate typically involves the reaction of succinic acid derivatives with benzyl halides or other suitable precursors under controlled conditions. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making the compound more accessible for industrial applications. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce environmental impact.

In conclusion, Benzyl (Chloromethyl) Succinate is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique chemical properties and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As our understanding of its applications continues to grow, it is likely that we will see even more innovative uses emerge from ongoing research efforts.

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